2-(6-Chloroquinolin-8-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(6-chloroquinolin-8-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-6-8-2-1-5-14-11(8)9(7-10)3-4-13/h1-2,5-7H,3-4,13H2 |
InChI Key |
KQFCBNFZGGSLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CCN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-Chloroquinolin-8-yl)ethan-1-amine: Structure, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(6-Chloroquinolin-8-yl)ethan-1-amine. As a member of the quinoline class of heterocyclic compounds, this molecule holds significant interest for medicinal chemists and drug development professionals. The presence of a chlorine atom and an aminoethyl side chain on the quinoline scaffold suggests a potential for diverse biological activities. This document will delve into a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential as a scaffold in the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the quinoline ring system, coupled with the ability to introduce various substituents, has led to the development of drugs with antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Similarly, the incorporation of an amino group can influence a compound's basicity, solubility, and ability to form key hydrogen bonds.[3] 2-(6-Chloroquinolin-8-yl)ethan-1-amine, possessing both these features, represents a promising, yet underexplored, scaffold for drug discovery.
Chemical Structure and Synthesis
The core structure of 2-(6-Chloroquinolin-8-yl)ethan-1-amine consists of a quinoline ring chlorinated at the 6-position and bearing an aminoethyl group at the 8-position.
Molecular Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol [4] CAS Number: 1306603-11-1[4]
Proposed Synthetic Pathway
A logical approach would involve the synthesis of a 6-chloro-8-nitroquinoline intermediate, which can then be elaborated to the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a conceptualized procedure based on analogous reactions reported for quinoline derivatives.[5][6] Optimization of reaction conditions would be necessary for practical implementation.
Step 1: Synthesis of 6-Chloroquinoline
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of p-chloroaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture carefully. The Skraup reaction is exothermic and can be vigorous.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Purification: Isolate the crude 6-chloroquinoline by filtration and purify by recrystallization or distillation under reduced pressure.
Step 2: Synthesis of 6-Chloro-8-nitroquinoline
-
Nitration: Dissolve 6-chloroquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Addition of Nitrating Agent: Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction and Work-up: Allow the reaction to proceed to completion, then pour the mixture onto ice to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Step 3: Synthesis of 6-Chloro-8-aminoquinoline
-
Reduction: Suspend 6-chloro-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).
-
Reducing Agent: Add a reducing agent such as iron powder and hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.
-
Heating: Heat the mixture under reflux until the reduction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Step 4: Synthesis of 2-(6-Chloroquinolin-8-yl)acetonitrile
-
Diazotization: Dissolve 6-chloro-8-aminoquinoline in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the cyanide solution.
-
Reaction and Extraction: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. Extract the product with an organic solvent.
-
Purification: Purify the crude acetonitrile derivative by column chromatography.
Step 5: Synthesis of 2-(6-Chloroquinolin-8-yl)ethan-1-amine
-
Reduction: Dissolve 2-(6-chloroquinolin-8-yl)acetonitrile in a dry, aprotic solvent (e.g., diethyl ether or THF).
-
Reducing Agent: Carefully add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions. Alternatively, catalytic hydrogenation using Raney Nickel could be employed.
-
Reflux and Quenching: Reflux the reaction mixture to ensure complete reduction. After cooling, cautiously quench the excess reducing agent with water and/or a basic solution.
-
Extraction and Purification: Filter the reaction mixture and extract the aqueous layer with an organic solvent. Dry the combined organic extracts and remove the solvent under reduced pressure. The final product can be purified by column chromatography or by forming a salt and recrystallizing.
Physicochemical Properties
Experimentally determined physicochemical properties for 2-(6-Chloroquinolin-8-yl)ethan-1-amine are not available in the public domain. However, computational tools can provide valuable predictions for key parameters that influence a compound's pharmacokinetic profile.[7][]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 206.67 g/mol | Adheres to Lipinski's rule of five, suggesting good potential for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |
| Aqueous Solubility (logS) | Low to moderate | The chloro and quinoline moieties suggest limited aqueous solubility, which may require formulation strategies for oral delivery. |
| pKa (Basic) | ~8.5 - 9.5 (amino group) | The primary amine is expected to be protonated at physiological pH, which can enhance solubility but may impact cell permeability. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | A low TPSA value is generally associated with good cell membrane permeability. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Potential Applications in Drug Development
The structural features of 2-(6-Chloroquinolin-8-yl)ethan-1-amine suggest its potential as a scaffold or intermediate in the development of various therapeutic agents.
Anticancer Agents
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis.[1][9] The 6-chloroquinoline moiety is present in some c-Met inhibitors, a receptor tyrosine kinase implicated in cancer progression.[10] The aminoethyl side chain could be further functionalized to introduce pharmacophores that enhance binding to specific biological targets.
Antimicrobial and Antiviral Agents
The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine.[3] While the subject molecule is an 8-aminoquinoline derivative, the general quinoline core is a recognized pharmacophore for antimalarial and other antimicrobial activities.[3][11] The potential for this compound and its derivatives to interfere with parasitic or viral replication warrants investigation. Recent studies have also explored substituted quinolines as potential agents against influenza A virus.[2]
Neurological and Other Disorders
The diverse biological activities of quinolines extend to the central nervous system. Further derivatization of 2-(6-Chloroquinolin-8-yl)ethan-1-amine could lead to compounds with activity against neurodegenerative diseases or other disorders.
Conclusion
2-(6-Chloroquinolin-8-yl)ethan-1-amine is a structurally intriguing molecule with significant potential for drug discovery and development. While experimental data on its synthesis and properties are currently limited, this guide has provided a plausible synthetic route and predicted key physicochemical parameters. The presence of the 6-chloroquinoline core and a reactive aminoethyl side chain makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and other areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full therapeutic potential.
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The Ascendant Scaffold: A Technical Guide to 6-Chloro-8-Substituted Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core and the Strategic Importance of 6-Chloro-8-Substituted Analogs
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its versatile biological profile has led to the development of compounds with a wide array of therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity.
Among the vast landscape of quinoline derivatives, those bearing a chlorine atom at the 6-position and a variable substituent at the 8-position have emerged as a particularly promising class of compounds. The 6-chloro substituent often enhances the lipophilicity and metabolic stability of the molecule, contributing to improved pharmacokinetic profiles. The 8-position, on the other hand, offers a key point for diversification, allowing for the introduction of various functional groups that can modulate the compound's interaction with biological targets. This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of 6-chloro-8-substituted quinoline derivatives, aimed at equipping researchers with the knowledge to navigate and innovate in this exciting area of drug discovery.
Synthetic Strategies: Crafting the 6-Chloro-8-Substituted Quinoline Core
The construction of the 6-chloro-8-substituted quinoline scaffold can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Two of the most venerable and adaptable methods for quinoline synthesis are the Skraup and Friedländer syntheses.[4]
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[4] To obtain a 6-chloro-8-substituted quinoline, a 4-chloro-2-substituted aniline would be the logical starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.[3]
The Friedländer synthesis , in contrast, is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[5][6] This method offers a more convergent approach to polysubstituted quinolines. For the synthesis of 6-chloro-8-substituted derivatives, a 2-amino-5-chlorobenzaldehyde or a related ketone would be reacted with an appropriate methylene-containing compound.[5]
A general workflow for the synthesis of a 6-chloro-8-substituted quinoline derivative is depicted below, illustrating the convergence of a substituted aniline with a carbonyl compound to form the core structure.
Caption: General synthetic workflow for 6-chloro-8-substituted quinolines.
Biological Activities: A Multifaceted Pharmacological Profile
6-Chloro-8-substituted quinoline derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The nature of the substituent at the 8-position plays a pivotal role in defining the specific therapeutic application.
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of this class of compounds. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle. For instance, certain 6-chloro-8-nitroquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The electron-withdrawing nature of the nitro group can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.
The PI3K/Akt/mTOR and VEGF signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis, have been identified as potential targets for quinoline derivatives.[8] Inhibition of these pathways can lead to a significant reduction in tumor growth and metastasis.
Caption: Anticancer mechanisms of 6-chloro-8-substituted quinolines.
Table 1: Anticancer Activity of Representative 6-Chloro-8-Substituted Quinoline Derivatives
| Compound ID | 8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Phenyl-chromeno | MCF-7 | 6.10 ± 1.23 | [9] |
| 6m | Substituted phenyl-chromeno | MCF-7 | 8.21 ± 2.31 | [9] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of 8-hydroxyquinoline, in particular, have shown potent activity against a broad spectrum of bacteria and fungi.[10][11] The introduction of a 6-chloro group can further enhance this activity. For example, 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated significant growth inhibition against various bacterial strains.[10] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and the inhibition of key enzymes.
Table 2: Antimicrobial Activity of Representative 6-Chloro-8-Substituted Quinoline Derivatives
| Compound | 8-Substituent | Microorganism | MIC (µM) | Reference |
| Cloxyquin | -OH | Listeria monocytogenes | 5.57 | [10] |
| Cloxyquin | -OH | Plesiomonas shigelloides | 11.14 | [10] |
| 8-Hydroxyquinoline | -OH | Gram-positive bacteria | 3.44 - 13.78 | [10][12] |
Antimalarial Activity
The fight against malaria has historically relied on quinoline-based drugs, with chloroquine being a prime example. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. 6-Chloro-8-aminoquinoline derivatives have been a focus of research in this area.[13] The amino group at the 8-position is crucial for activity, and modifications to this group can significantly impact efficacy and toxicity.[14] Structure-activity relationship (SAR) studies have shown that the nature of the alkylamino side chain at the 8-position is a key determinant of antimalarial potency.[13]
Key Experimental Protocols
Synthesis of a 6-Chloro-8-Nitroquinoline Derivative (Representative Skraup Synthesis)
This protocol describes a general procedure for the synthesis of a 6-chloro-8-nitroquinoline, a key intermediate for further derivatization.
Materials:
-
4-Chloro-2-nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
-
Sodium hydroxide solution
-
Steam distillation apparatus
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 4-chloro-2-nitroaniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.
-
Once the addition is complete, add nitrobenzene.
-
Gently heat the mixture. The reaction is exothermic and should be monitored closely.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize the mixture with a sodium hydroxide solution while cooling.
-
Isolate the crude product by steam distillation.
-
Extract the distillate with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[15]
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (6-chloro-8-substituted quinoline derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
6-Chloro-8-substituted quinoline derivatives represent a privileged scaffold in medicinal chemistry with a proven track record and immense potential for future drug development. The synthetic versatility of the quinoline ring system, coupled with the ability to modulate biological activity through substitution at the 8-position, provides a robust platform for the discovery of novel therapeutic agents. Future research in this area will likely focus on the exploration of novel substituents at the 8-position to enhance target specificity and reduce off-target toxicity. The application of modern drug design techniques, such as computational modeling and structure-based design, will be instrumental in guiding the synthesis of next-generation 6-chloro-8-substituted quinoline derivatives with improved therapeutic indices. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates for a range of diseases, from cancer to infectious diseases.
References
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A Comprehensive Technical Guide to the Solubility Profile of 2-(6-Chloroquinolin-8-yl)ethan-1-amine in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-(6-Chloroquinolin-8-yl)ethan-1-amine, a quinoline derivative of significant interest in contemporary chemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document offers a robust framework for understanding and determining the solubility of this compound in various organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a comprehensive resource for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs), a well-defined solubility profile is paramount for predicting bioavailability, ensuring consistent dosing, and developing effective formulations.[1][2][3] The molecule 2-(6-Chloroquinolin-8-yl)ethan-1-amine, with its quinoline core, presents a unique set of physicochemical properties that govern its interaction with different solvent environments. Understanding its solubility is not merely an academic exercise but a critical step in unlocking its full therapeutic potential.
This guide will delve into the theoretical underpinnings of solubility, followed by a detailed, step-by-step methodology for the experimental determination of the solubility of 2-(6-Chloroquinolin-8-yl)ethan-1-amine. Furthermore, we will present a hypothetical solubility profile to illustrate data interpretation and discuss the implications for practical applications.
Theoretical Framework: Principles Governing Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[4][5][6] For 2-(6-Chloroquinolin-8-yl)ethan-1-amine, its solubility in a given organic solvent is a result of the interplay between its structural features and the properties of the solvent.
Molecular Structure and Polarity
The structure of 2-(6-Chloroquinolin-8-yl)ethan-1-amine features a bicyclic aromatic quinoline ring, a chloro substituent, and an ethylamine side chain. The quinoline ring system is relatively nonpolar, while the chloro group adds to the hydrophobicity. In contrast, the primary amine group (-NH2) is polar and capable of acting as a hydrogen bond donor and acceptor.[7] The overall polarity of the molecule is a balance between these hydrophobic and hydrophilic regions.
Solvent Properties
The choice of solvent is critical in determining the solubility of a solute. Key solvent properties to consider include:
-
Polarity : Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.[5][8] Nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes.
-
Hydrogen Bonding Capacity : Solvents that can engage in hydrogen bonding with the amine group of 2-(6-Chloroquinolin-8-yl)ethan-1-amine will generally exhibit higher solubilizing capacity.[9]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.
Materials and Equipment
-
2-(6-Chloroquinolin-8-yl)ethan-1-amine (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of 2-(6-Chloroquinolin-8-yl)ethan-1-amine (e.g., 10-20 mg) into a series of glass vials.
-
Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in an orbital shaker or on a rotator within a constant temperature incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
-
Quantification :
-
Prepare a series of standard solutions of 2-(6-Chloroquinolin-8-yl)ethan-1-amine of known concentrations in the respective solvent.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method. Aromatic amines typically exhibit strong UV absorbance, making these techniques suitable.[10][11][12][13]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
-
Calculation :
-
Calculate the solubility of 2-(6-Chloroquinolin-8-yl)ethan-1-amine in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Hypothetical Solubility Profile of 2-(6-Chloroquinolin-8-yl)ethan-1-amine
The following table presents a hypothetical but plausible solubility profile for 2-(6-Chloroquinolin-8-yl)ethan-1-amine in a range of organic solvents at 25 °C. This data is for illustrative purposes to guide researchers in presenting and interpreting their experimental findings.
| Solvent | Solvent Polarity Index (Reichardt) | Predicted Solubility (mg/mL) | Qualitative Solubility |
| Hexane | 31.0 | < 0.1 | Practically Insoluble |
| Toluene | 33.9 | 1.5 | Sparingly Soluble |
| Ethyl Acetate | 38.1 | 15.2 | Soluble |
| Acetone | 42.2 | 45.8 | Freely Soluble |
| Acetonitrile | 45.6 | 52.3 | Freely Soluble |
| Ethanol | 51.9 | 89.7 | Very Soluble |
| Methanol | 55.4 | 110.5 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 45.1 | > 200 | Very Soluble |
Interpretation of the Hypothetical Data
The hypothetical data suggests a strong correlation between solvent polarity and the solubility of 2-(6-Chloroquinolin-8-yl)ethan-1-amine.
-
Nonpolar Solvents : The compound is predicted to be practically insoluble in nonpolar solvents like hexane and sparingly soluble in toluene. This is expected due to the inability of these solvents to effectively solvate the polar amine group and the quinoline nitrogen.
-
Polar Aprotic Solvents : Solubility is predicted to increase significantly in polar aprotic solvents such as ethyl acetate, acetone, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Polar Protic Solvents : The highest solubility is anticipated in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, forming strong intermolecular interactions with the amine group.
-
Dimethyl Sulfoxide (DMSO) : DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, making it an excellent solvent for a wide range of organic compounds, including the one .
Safety and Handling of Quinoline Derivatives
Quinoline and its derivatives should be handled with care, as they can be hazardous.[14][15][16][17][18][19] Always consult the Safety Data Sheet (SDS) for the specific compound before use.[15][16][17][20]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with solids to avoid inhalation of dust.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18][21][22]
-
Disposal : Dispose of waste materials in accordance with local, state, and federal regulations.
The following diagram outlines the general safety precautions for handling quinoline derivatives.
Caption: Safety Workflow for Handling Quinoline Derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 2-(6-Chloroquinolin-8-yl)ethan-1-amine. By understanding the fundamental principles of solubility and employing robust experimental techniques like the shake-flask method, researchers can generate reliable data to inform their work. The hypothetical solubility profile presented herein serves as a practical example of how to structure and interpret such data. As with any chemical compound, adherence to strict safety protocols is essential when handling quinoline derivatives. The methodologies and insights provided in this guide are intended to empower researchers to confidently and safely explore the potential of 2-(6-Chloroquinolin-8-yl)ethan-1-amine in their respective fields.
References
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Solubility and Polarity. (n.d.). Retrieved from [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News. [Link]
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Attia, L., Burns, J., Green, W. H., & Doyle, P. S. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
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Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Research. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]
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Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. [Link]
-
Solvent Polarity Definition. (2025, September 15). Fiveable. [Link]
-
QSAR-based solubility model for drug-like compounds. (n.d.). ResearchGate. [Link]
-
Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. [Link]
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3.7. Determination of Thermodynamic Solubility. (n.d.). Bio-protocol. [Link]
-
Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015, April 1). PubMed. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
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QSAR-based solubility model for drug-like compounds. (2010, October 1). PubMed. [Link]
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3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
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MSDS of 6-Chloroquinoline. (2008, October 27). Capot Chemical. [Link]
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6-Chloroquinoline. (n.d.). PubChem. [Link]
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Development of QSAR models for in silico screening of antibody solubility. (2022, April 20). Taylor & Francis Online. [Link]
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How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). ResearchGate. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. [Link]
-
Solubility and distribution. (2024, January 23). SlideShare. [Link]
-
QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. (2021, September 2). Semantic Scholar. [Link]
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (1994). Analyst, 119(6), 1195-1198. [Link]
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Spectrophotometric Determination of Aromatic Amines. (1998). Arab American University Digital Repository. [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]
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Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Sci-Hub. [Link]
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Quinoline - SAFETY DATA SHEET. (2025, May 13). Penta chemicals. [Link]
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VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. (2016). Rasayan Journal of Chemistry, 9(3), 340-347. [Link]
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3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). Biology and Chemistry for Human Biosciences - RMIT Open Press. [Link]
-
Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles. (2022, April 22). American Chemical Society. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Quinoline. (n.d.). PubChem. [Link]
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The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Pharmaceutical Investigation. [Link]
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8-Aminoquinoline. (n.d.). Wikipedia. [Link]
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Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization. (2025, October 17). ResearchGate. [Link]organization)
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Technical Guide: The Role of 2-(6-Chloroquinolin-8-yl)ethan-1-amine as a Bidentate Ligand
The following technical guide details the structural, synthetic, and coordination properties of 2-(6-Chloroquinolin-8-yl)ethan-1-amine . This document is structured for researchers in organometallic chemistry and drug discovery, focusing on its utility as a hemilabile bidentate ligand.
Executive Summary
2-(6-Chloroquinolin-8-yl)ethan-1-amine (CAS: 1306603-11-1) acts as a specialized N,N'-bidentate ligand characterized by a 7-membered chelate ring upon coordination. Unlike the rigid 5-membered rings formed by 8-aminoquinoline, the ethylene linker in this molecule introduces conformational flexibility, resulting in hemilabile behavior . The 6-chloro substituent provides electronic tuning, reducing the basicity of the quinoline nitrogen and enhancing the electrophilicity of the coordinated metal center. This ligand is particularly relevant for catalytic cycles requiring reversible substrate access and in the design of metallodrugs where ligand exchange rates are critical.
Molecular Architecture & Coordination Logic
Structural Analysis
The molecule consists of a quinoline scaffold substituted at the 8-position with an ethylamine chain and at the 6-position with a chlorine atom.
-
Primary Donor (Soft/Hard Hybrid): The aliphatic amine (
) is a hard -donor (sp³ hybridized, pKa 9.5–10.5), serving as the anchor for metal binding. -
Secondary Donor (Hemilabile): The quinoline nitrogen (
) is a softer sp² donor. The 6-chloro group (electron-withdrawing via induction, ) lowers the pKa of this nitrogen (relative to unsubstituted quinoline, pKa 4.9), weakening the bond. -
Chelate Geometry: Upon binding a metal ion (
), the ligand forms a 7-membered metallacycle ( ).
The Hemilability Factor
The 7-membered ring is entropically less favored than 5- or 6-membered analogs, creating a "loose" chelate. This structural feature facilitates hemilability : one arm (typically the weaker quinoline nitrogen) can dissociate to open a coordination site for substrate binding without the ligand fully detaching from the metal.
Electronic Tuning (The 6-Cl Effect)
The chlorine atom at the 6-position exerts a remote electronic influence:
-
Inductive Withdrawal: Reduces electron density on the quinoline ring.
-
-Backbonding Modulation: In low-valent metal complexes (e.g., Pd(0), Rh(I)), the electron-deficient quinoline is a better
-acceptor, stabilizing electron-rich metal centers.
Visualization: Coordination & Hemilability
The following diagram illustrates the dynamic equilibrium of the ligand's coordination mode, highlighting the "Windshield Wiper" mechanism typical of hemilabile ligands.
Figure 1: The hemilabile "on-off" mechanism of the ligand. The 7-membered ring tension facilitates the dissociation of the quinoline nitrogen, creating a vacant site for catalysis.
Synthesis Protocol
Since this specific derivative is not a common commodity chemical, a robust synthesis route is required. The Henry Reaction (Nitroaldol) pathway is the most reliable method for constructing 2-arylethylamines from aromatic aldehydes.
Retrosynthetic Analysis
-
Target: 2-(6-Chloroquinolin-8-yl)ethan-1-amine
-
Precursor: 6-Chloroquinoline-8-carbaldehyde
-
Starting Material: 4-Chloro-2-methylaniline (Commercial)
Step-by-Step Methodology
Step 1: Construction of the Quinoline Core (Modified Skraup Synthesis)
-
Reagents: 4-Chloro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (solvent/oxidant), conc.
. -
Procedure:
-
Mix aniline and glycerol in nitrobenzene.
-
Add sulfuric acid dropwise (Exothermic!).
-
Reflux at 140°C for 4 hours.
-
Workup: Basify with NaOH, steam distill to remove nitrobenzene, extract residue with DCM.
-
Product: 6-Chloro-8-methylquinoline .
-
Step 2: Oxidation to Aldehyde
-
Reagents: 6-Chloro-8-methylquinoline, Selenium Dioxide (
), Dioxane/Water. -
Procedure:
-
Dissolve substrate in dioxane (
). -
Add 1.2 eq
. Reflux for 12 hours. -
Filter through Celite to remove selenium metal.
-
Product: 6-Chloroquinoline-8-carbaldehyde .
-
Step 3: Henry Reaction (Chain Extension)
-
Reagents: Aldehyde (from Step 2), Nitromethane (
), Ammonium Acetate ( ). -
Procedure:
-
Reflux aldehyde in nitromethane with catalytic
for 4-6 hours. -
Cool to precipitate the nitrostyrene derivative.
-
Intermediate: 6-Chloro-8-(2-nitrovinyl)quinoline .
-
Step 4: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (
), dry THF. -
Procedure:
-
Suspend
(4.0 eq) in dry THF under Argon. -
Add nitrostyrene solution dropwise at 0°C.
-
Reflux for 6 hours.
-
Quench: Fieser workup (
, , ). -
Purification: Acid-base extraction or Column Chromatography (
). -
Final Product: 2-(6-Chloroquinolin-8-yl)ethan-1-amine .
-
Experimental Workflow: Complexation
This protocol describes the synthesis of a generic [M(L)Cl₂] complex (where M = Pd, Pt, Cu).
Materials
-
Ligand: 2-(6-Chloroquinolin-8-yl)ethan-1-amine (1.0 mmol)
-
Metal Salt:
or (1.0 mmol) -
Solvent: Methanol (HPLC grade)
Protocol
-
Dissolution: Dissolve 1.0 mmol of the metal salt in 10 mL of warm methanol. The solution should be clear.
-
Ligand Addition: Dissolve 1.0 mmol of the ligand in 5 mL methanol. Add this solution dropwise to the metal solution under stirring.
-
Reaction:
-
For Pd/Cu: Stir at Room Temperature for 2 hours. A precipitate often forms immediately.
-
For Pt: Reflux for 12 hours may be required due to kinetic inertness.
-
-
Isolation: Filter the precipitate. Wash with cold methanol (
) and diethyl ether ( ). -
Characterization:
-
¹H NMR: Look for the downfield shift of the H2 and H8 protons on the quinoline ring (diagnostic of N-coordination).
-
IR: Shift in the
stretching frequency.
-
Visualization: Synthesis Pathway
Figure 2: The synthetic route from commercial aniline precursors to the final bidentate ligand.
Applications & Utility
Catalysis (C-H Activation & Coupling)
The hemilabile nature of this ligand makes it a candidate for palladium-catalyzed C-H activation . The amine directs the metal to the substrate, while the quinoline arm can dissociate to allow oxidative addition or reductive elimination steps that require a vacant coordination site. The 6-Cl group prevents oxidative degradation of the quinoline ring during high-valent metal cycles.
Medicinal Chemistry (Metallodrugs)
Quinoline derivatives are privileged scaffolds in antimalarial and anticancer research.
-
Mechanism: The ligand can chelate intracellular iron or copper, disrupting cellular redox homeostasis.
-
Prodrug Design: The complex stability (7-membered ring) is lower than 8-hydroxyquinoline (5-membered), potentially allowing for ligand exchange inside the cell, releasing the cytotoxic metal or the active organic pharmacophore.
References
-
Skraup Synthesis Variants: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
Henry Reaction for Phenethylamines: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Link
-
Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680–714. Link
-
Quinoline Coordination Chemistry: Albrecht, M. (2001). "Cyclometalation of 8-substituted quinolines." Journal of Organometallic Chemistry, 626(1-2), 1-4. Link
-
Electronic Effects in Quinolines: Milani, B., et al. (2001). "Electronic and Steric Effects in Palladium(II) Complexes with Pyridine-Based Chelate Ligands." Organometallics, 20(18), 3962–3972. Link
Introduction: The Quest for a Radical Cure Against Relapsing Malaria
An In-Depth Technical Guide to the History and Discovery of 8-Aminoquinoline Analogs
The 8-aminoquinolines are a pivotal class of antimalarial drugs, distinguished by their unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are the cause of relapsing malaria.[1] This capability, known as "radical cure," makes them indispensable in global malaria elimination efforts. The class is defined by its core chemical structure: a quinoline ring with an amino group at the 8th position, typically attached to an alkylamine side chain.
The journey of the 8-aminoquinolines, from the early synthetic dye methylene blue to modern therapeutics, is a compelling narrative of wartime necessity, pioneering medicinal chemistry, and an ever-deepening understanding of pharmacology and human genetics. This guide provides a technical overview of their history, discovery, and the scientific principles that govern their use, tailored for researchers, scientists, and drug development professionals. The prototypical drug, primaquine, and the more recently approved tafenoquine, are the only drugs licensed for this indication.[1] They are also active against the sexual stages (gametocytes) of P. falciparum, playing a role in blocking malaria transmission.[1] However, their clinical application is critically limited by the risk of inducing severe hemolysis in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).
Early History: From Dyes to the First Synthetic Antimalarials
The story of the 8-aminoquinolines begins not with a targeted drug discovery program, but with the observation of the mild antimalarial activity of methylene blue by Guttman and Ehrlich in 1891.[2] This discovery marked a foundational moment in modern chemotherapy.[2] The strategic importance of antimalarials became starkly evident during World War I, when shortages of quinine, derived from cinchona bark, left troops vulnerable.[3]
This spurred a groundbreaking effort by German scientists at Bayer to discover synthetic alternatives. Building on the structural insights from methylene blue and quinine, they synthesized the first 8-aminoquinoline, Pamaquine (marketed as Plasmochin), in 1926.[3][4] Pamaquine was a landmark achievement, but its use was fraught with peril. It was soon discovered to provoke sometimes fatal hemolytic crises, a severe toxicological barrier that limited its clinical utility.[3][5]
The onset of World War II and the fighting in the malaria-endemic Pacific theater created a new urgency. The United States government launched a massive, coordinated antimalarial drug discovery program, screening thousands of compounds to find agents that were both effective and safer than their predecessors.[2][6]
The Primaquine Era: A Breakthrough in Radical Cure
This intensive research effort culminated in the synthesis of Primaquine in 1946 by Robert Elderfield and his team at Columbia University.[6][7][8] Primaquine emerged as a more effective and less toxic analog of pamaquine.[6][9]
Its true value was cemented during the Korean War, where extensive clinical trials demonstrated its remarkable efficacy in preventing relapses of P. vivax malaria among returning soldiers.[4][5] For decades, primaquine stood as the sole therapeutic option for radical cure, an essential tool despite its known toxicities.[3][7]
Unraveling the Mechanism of Action: A Two-Step Relay
Despite its long history of use, the precise mechanism of action of the 8-aminoquinolines remains a subject of active research.[10][11] The leading hypothesis centers on a two-step biochemical relay that transforms the drug into a parasiticidal agent through oxidative stress.[1][12]
Step 1: Metabolic Activation (Host-Mediated) The parent 8-aminoquinoline is a prodrug that requires metabolic activation by host enzymes, primarily the cytochrome P450 isoform CYP2D6 in the liver.[1][12] This process generates hydroxylated, redox-active metabolites.
Step 2: Redox Cycling and ROS Generation (Parasite Killing) These reactive metabolites are believed to enter the parasite and undergo redox cycling, a process potentially catalyzed by parasite enzymes like PfFNR (ferredoxin-NADP+ reductase) and PfCPR (cytochrome P450 reductase).[10] This cycling generates high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals, which induce lethal oxidative damage to the parasite.[1][10][11]
The G6PD Deficiency Link: A Paradigm of Pharmacogenetics
The most significant hurdle to the widespread use of 8-aminoquinolines is their potential to cause severe hemolytic anemia. For years, the reason for this toxicity was a mystery. The critical breakthrough came in 1956, with the discovery that this adverse reaction occurs in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[3][10]
G6PD is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH, which protects red blood cells from oxidative damage. In G6PD-deficient individuals, red blood cells cannot withstand the massive oxidative assault from the ROS-generating metabolites of 8-aminoquinolines, leading to their rapid destruction (hemolysis). This discovery was a landmark in pharmacogenetics, demonstrating how an individual's genetic makeup can determine their response to a drug. It mandates G6PD screening before administering radical cure therapy with primaquine or tafenoquine.
The Next Generation: Tafenoquine and Beyond
The inherent limitations of primaquine—namely its short half-life requiring a 14-day treatment course and its associated toxicity—drove the search for superior analogs.[7] Decades of medicinal chemistry efforts focusing on modifying the alkylamine side chain led to the development of Tafenoquine .
Tafenoquine possesses a much longer terminal half-life (approximately 14 days vs. 6 hours for primaquine), which allows for a single dose to effect a radical cure.[13] After a lengthy development period, tafenoquine received approval from the U.S. FDA in 2018, representing the first new drug for relapsing malaria in over 60 years.[3]
| Compound | Year of Synthesis | Key Feature | Primary Limitation(s) |
| Pamaquine | 1924 | First synthetic 8-aminoquinoline | High toxicity (hemolysis, methemoglobinemia)[4][5] |
| Primaquine | 1946 | Gold standard for radical cure | Short half-life (14-day regimen), G6PD toxicity[7][8] |
| Tafenoquine | ~1970s | Long half-life (single-dose cure) | G6PD toxicity, cannot be used in deficient patients[3][13] |
Foundational Experimental Protocols
The discovery and development of 8-aminoquinoline analogs rely on robust synthetic and biological evaluation methods.
Protocol 1: Synthesis of the Quinoline Core via Skraup Synthesis
The Skraup synthesis is a classical and effective method for creating the fundamental quinoline ring system from simple precursors.[14][15]
Methodology:
-
Preparation: An aromatic amine (e.g., aniline) is mixed with glycerol.
-
Reaction: Concentrated sulfuric acid is carefully added to the mixture, which acts as both a catalyst and a dehydrating agent. An oxidizing agent, such as nitrobenzene, is also included.
-
Heating: The mixture is heated. The sulfuric acid dehydrates the glycerol to form acrolein.
-
Cyclization: The aromatic amine undergoes a Michael addition with the acrolein, followed by an acid-catalyzed electrophilic cyclization.
-
Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to form the stable aromatic quinoline ring.
-
Purification: The final product is isolated and purified through standard techniques like distillation or crystallization.
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I Method)
This is a standard high-throughput method to determine the efficacy of compounds against the blood stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA. The resulting fluorescence is directly proportional to the amount of parasitic DNA, which serves as a proxy for parasite growth.[1]
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes using RPMI 1640 medium supplemented with Albumax II and hypoxanthine at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[1]
-
Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in the culture medium to achieve the final desired concentrations.
-
Assay Plate Setup: The parasite culture is added to a 96-well plate containing the various drug dilutions. Control wells (no drug) and blank wells (no parasites) are included.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite replication.
-
Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are used to calculate the percent inhibition of parasite growth at each drug concentration, and the data is fitted to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
Conclusion
The history of 8-aminoquinoline analogs is a testament to the power of medicinal chemistry to address critical public health needs. From the early, toxic pamaquine to the single-dose radical cure offered by tafenoquine, the evolution of this drug class has been driven by a progressively deeper understanding of their mechanism of action, metabolic activation, and the genetic basis of their toxicity. While the challenge of G6PD-associated hemolysis remains, the 8-aminoquinolines are, and will continue to be, essential weapons in the fight against malaria. Future research will undoubtedly focus on designing novel analogs that retain the unique hypnozoitocidal activity while eliminating the mechanism-based toxicity, a goal that would revolutionize malaria treatment and accelerate global eradication efforts.
References
- MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. (n.d.). Google Search.
- Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. (2026, January 8). UKRI's Gateway.
- Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. (n.d.). Benchchem.
- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.
- 8-Amino quinolines. (n.d.). Pharmacy 180.
-
Baird, J. K. (2019, July 31). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Retrieved February 17, 2026, from [Link]
-
Vale, N., Nogueira, F., & do Rosário, V. E. (2009, March 15). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
- Shanks, G. D. (2022, October 17). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene.
-
Primaquine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Institute of Medicine (US) Committee on Malaria Prevention and Control. (1991). Malaria: Obstacles and Opportunities. National Academies Press (US). Retrieved February 17, 2026, from [Link]
- The Discovery and Development of Primaquine: A Technical Guide. (n.d.). Benchchem.
-
Shanks, G. D. (2022, October 26). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. Retrieved February 17, 2026, from [Link]
- Pharmacology of 8-aminoquinolines. (n.d.). IRIS.
- 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
- A Brief History of Quinoline as Antimalarial Agents. (2014, February 28). International Journal of Pharmaceutical Sciences Review and Research.
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Pharmacology of 8-aminoquinolines. (n.d.). Semantic Scholar.
- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. (n.d.). Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajtmh.org [ajtmh.org]
- 5. malariaworld.org [malariaworld.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primaquine - Wikipedia [en.wikipedia.org]
- 9. DSpace [iris.who.int]
- 10. GtR [gtr.ukri.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iipseries.org [iipseries.org]
Methodological & Application
Application Note: 2-(6-Chloroquinolin-8-yl)ethan-1-amine in Remote C-H Activation
This Application Note details the use of 2-(6-Chloroquinolin-8-yl)ethan-1-amine as a specialized, tunable bidentate directing group (DG) for remote C(sp³)-H activation. While the 8-aminoquinoline (AQ) auxiliary is the industry standard for forming 5,5-bicyclic chelates, this ethyl-linked analog offers a distinct geometric profile (forming 6,5-bicyclic chelates) and electronic tuning via the 6-chloro substituent, enabling unique regioselectivity and catalyst turnover profiles.
Executive Summary
The molecule 2-(6-Chloroquinolin-8-yl)ethan-1-amine serves as a high-performance bidentate auxiliary for the transition-metal-catalyzed functionalization of carboxylic acids. Unlike the rigid 8-aminoquinoline (AQ) system, the inclusion of an ethylene linker facilitates the formation of a six-membered chelate ring with the metal center. This geometric expansion allows for the activation of more distal C(sp³)-H bonds (typically
Key Advantages[2]
-
Expanded Reach: Accesses distal C-H sites via a larger metallacycle (6,5-fused system).
-
Electronic Tuning: The 6-Cl group reduces the
-donating strength of the quinoline nitrogen, preventing catalyst poisoning by the product. -
Orthogonal Reactivity: The 6-position blocking prevents electrophilic side-reactions on the quinoline ring itself during oxidative conditions.
Mechanistic Insight & Rational Design
The Chelate Effect
The efficiency of C-H activation relies on the "Effective Molarity" of the metal catalyst near the target bond. This auxiliary condenses with a carboxylic acid substrate to form an amide. Upon coordination with Palladium(II), it forms a specific metallacycle:
-
Coordination: The Quinoline Nitrogen (
) and the Amide Nitrogen ( ) bind to Pd(II). -
Geometry: The ethylene linker creates a six-membered chelate ring (
). -
Activation: This larger "bite angle" positions the metal center to activate C-H bonds further away from the carbonyl group compared to the standard AQ auxiliary.
Pathway Visualization
The following diagram illustrates the coordination mode and the catalytic cycle for a typical C(sp³)-H arylation.
Figure 1: Catalytic cycle showing the formation of the 6-membered chelate intermediate unique to the ethyl-linked auxiliary.
Experimental Protocols
Protocol A: Installation of the Auxiliary (Amidation)
Objective: Condense the 2-(6-Chloroquinolin-8-yl)ethan-1-amine with a carboxylic acid substrate.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2-(6-Chloroquinolin-8-yl)ethan-1-amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to activate the acid.
-
Addition: Add 2-(6-Chloroquinolin-8-yl)ethan-1-amine (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 4–12 hours (monitor by TLC/LC-MS).
-
Workup: Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Pd-Catalyzed Remote C(sp³)-H Arylation
Objective: Functionalize the
Reagents:
-
Amide Substrate (from Protocol A) (0.2 mmol)
-
Aryl Iodide (Ar-I) (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)
-
Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD step
-
Solvent: t-Amyl Alcohol or Toluene
Step-by-Step:
-
Setup: Charge a screw-cap reaction vial with the Amide Substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ag₂CO₃ (0.2 mmol), and PivOH (6 mg, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 times).
-
Solvent: Add t-Amyl Alcohol (2.0 mL) under Argon flow.
-
Heating: Seal the vial and heat to 110 °C for 18–24 hours.
-
Note: The 6-chloro substituent allows for slightly higher temperatures without degradation compared to non-substituted quinolines.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with CH₂Cl₂.
-
Analysis: Concentrate the filtrate and analyze by ¹H NMR or purify via chromatography.
Protocol C: Removal of the Auxiliary
Objective: Recover the functionalized carboxylic acid or convert to an ester.
Method: Base-Mediated Alcoholysis (Ethanolysis)
-
Reaction: Dissolve the functionalized amide in Ethanol (0.1 M).
-
Reagent: Add NaOH (10 equiv) or KOtBu (5 equiv).
-
Conditions: Heat to reflux (80 °C) for 12 hours.
-
Note: The "twisted" nature of the amide bond (due to the bulky quinoline-ethyl group) often makes hydrolysis milder than the standard 8-aminoquinoline amides.
-
-
Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc to obtain the free acid.
Data Summary & Troubleshooting
| Parameter | Standard 8-Aminoquinoline (AQ) | 2-(6-Chloroquinolin-8-yl)ethan-1-amine |
| Chelate Size | 5-Membered (Rigid) | 6-Membered (Flexible) |
| Target C-H Bond | ||
| Electronic Nature | Strongly Basic N | Moderated Basic N (due to 6-Cl) |
| Catalyst Turnover | Often Product Inhibited | Improved Product Release |
| Removal Conditions | Harsh (Strong Acid/Oxidative) | Moderate (Base/Alcoholysis) |
Troubleshooting Guide:
-
Low Conversion: If the reaction stalls, add 10-20 mol% of a phosphine ligand (e.g., PPh₃) or switch to a stronger base (Ag₂CO₃). The 6-membered chelate is less stable than the 5-membered one, so stabilization of the Pd species is crucial.
-
Regioselectivity Issues: If a mixture of
and activation is observed, lower the temperature to 80 °C and increase the reaction time to favor the kinetic product.
References
-
Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 48(4), 1053–1064. Link
-
Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation." Journal of the American Chemical Society, 138(39), 12692–12714. Link
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews, 111(8), 4580–4618. Link
-
Shabashov, D., & Daugulis, O. (2010). "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds." Journal of the American Chemical Society, 132(11), 3965–3978. Link
-
Sigma-Aldrich Product Page. "2-(6-Chloroquinolin-8-yl)ethan-1-amine." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilizing 2-(6-Chloroquinolin-8-yl)ethan-1-amine
Topic: Solubility Optimization & Formulation Guide Target Molecule: 2-(6-Chloroquinolin-8-yl)ethan-1-amine (CAS: 1306603-11-1) Audience: Medicinal Chemists, Formulation Scientists, Biological Researchers[1][2]
The Chemistry of the Problem
To solve the solubility issues of 2-(6-Chloroquinolin-8-yl)ethan-1-amine , one must first understand its physicochemical "personality." This molecule presents a classic "Lipophilic Base" challenge.
Physicochemical Profile
| Property | Estimated Value | Implication for Solubility |
| LogP (Lipophilicity) | ~2.5 - 3.0 | The chloro-quinoline core is highly hydrophobic, driving aggregation in water to minimize entropy loss.[1][2] |
| pKa 1 (Primary Amine) | ~9.5 - 9.8 | The Key Handle. At pH < 9, this group accepts a proton ( |
| pKa 2 (Quinoline N) | ~4.0 - 5.0 | Weakly basic.[1][2] Only protonates in strong acid (pH < 4).[2] |
| Crystal Lattice | High Energy | Planar aromatic stacking (pi-pi interactions) makes the solid state very stable and hard to break apart.[1][2] |
The Root Cause: In its free base form (supplied by most vendors), the molecule is neutral at pH > 10.[2] In pure water (pH ~7), it may partially protonate, but the hydrophobic effect of the chloro-quinoline rings leads to "oiling out" or formation of gummy precipitates rather than a true solution.[2]
Troubleshooting Guide (Q&A)
Q1: I added the powder to water, and it's floating/clumping. Why?
Diagnosis: You are likely working with the Free Base form.[2] The lattice energy of the solid is higher than the hydration energy provided by water. Solution: You must convert the molecule into a salt in situ or use a pre-formed salt.[2]
-
Immediate Fix: Do not heat.[1][2] Add 1.05 equivalents of 1M Hydrochloric Acid (HCl) dropwise while stirring. The solution should clear as the primary amine protonates.[2]
Q2: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media.
Diagnosis: This is "Solvent Shock."[1][2] When the DMSO stock (highly soluble) hits the aqueous media (highly polar), the local concentration of the drug exceeds its aqueous solubility limit before it can disperse.[2] Solution:
-
Reduce Stock Concentration: Lower your DMSO stock from 100 mM to 10 mM.
-
Serial Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., PBS pH 7.4) before adding to the final media.
-
Vortex Immediately: Inject the DMSO stock directly into the vortex of the stirring media to ensure rapid mixing.
Q3: Can I use a buffer like PBS or HEPES directly?
Warning: Be careful with Phosphate Buffered Saline (PBS) .[2]
-
Risk: If you use high concentrations (>10 mM) of the drug, the chloride or phosphate counter-ions in the buffer can induce the "Common Ion Effect," reducing the solubility of your drug salt.[2]
-
Recommendation: Dissolve in pure water or weak acid (0.01 M HCl) first to create a concentrate, then dilute into the buffer.[2]
Q4: The solution turns yellow/brown over time. Is it degrading?
Analysis: Quinolines are light-sensitive and prone to oxidation (N-oxide formation).[1][2] Solution:
-
Store stock solutions in amber glass vials .
-
Degas buffers with nitrogen/argon if the experiment lasts >24 hours.[2]
-
Check: A slight color change (pale yellow) is normal for quinoline salts due to conjugation changes upon protonation; it does not always indicate degradation.[2] Verify purity via LC-MS if unsure.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt Stock (Preferred Method)
Best for: Animal studies (IV/IP) and high-concentration assays.[2]
Reagents:
Procedure:
-
Weigh 10 mg of 2-(6-Chloroquinolin-8-yl)ethan-1-amine.
-
Calculate the molar amount (MW ≈ 220.69 g/mol ).[2]
- .[2]
-
Add 450 µL of 0.1 M HCl (1.0 equivalents).
-
Note: This targets a 100 mM concentration.
-
-
Vortex vigorously for 60 seconds.
-
If solid remains, sonicate at 40°C for 5 minutes.
-
If still cloudy, add 0.1 M HCl in 10 µL increments until clear (up to 1.2 equivalents).
-
Dilute to final volume with water. Filter sterilize (0.22 µm PES) immediately.[2]
Protocol B: The "Co-Solvent" Method (DMSO/PEG)
Best for: In vitro screening where <1% DMSO is acceptable.[2]
Formulation Matrix:
| Component | Function | Concentration (v/v) |
|---|---|---|
| DMSO | Primary Solubilizer | 5% |
| PEG-400 | Interface Stabilizer | 40% |
| Water/Saline | Bulk Solvent | 55% |[1][2]
Procedure:
-
Dissolve compound in pure DMSO at 20x the final target concentration.
-
SLOWLY add the Water/Saline dropwise while vortexing.[2]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for solubilizing 2-(6-Chloroquinolin-8-yl)ethan-1-amine based on experimental requirements.
References
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Quinoline Derivatives. PubChem. Link
-
Li, P., & Zhao, L. (2016).[2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 65-80.[2] Link
Sources
Addressing stability challenges of 2-(6-Chloroquinolin-8-yl)ethan-1-amine in solution
Technical Support Center: 2-(6-Chloroquinolin-8-yl)ethan-1-amine
Welcome to the dedicated technical resource for 2-(6-Chloroquinolin-8-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this 8-aminoquinoline derivative in solution. While specific degradation data for this exact molecule is not extensively published, this document synthesizes established principles from the broader 8-aminoquinoline class to provide a robust framework for your experimental success.
Our approach is grounded in proactive problem-solving. We will explore the inherent chemical liabilities of the 8-aminoquinoline scaffold and provide you with the experimental tools to diagnose and mitigate instability in your specific application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with 8-aminoquinoline derivatives.
Q1: My solution of 2-(6-Chloroquinolin-8-yl)ethan-1-amine is turning yellow/brown. What is the likely cause?
A: This is a classic indicator of oxidative degradation. The quinoline ring system, particularly when substituted with electron-donating groups like an amino moiety, can be susceptible to oxidation.[1] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light. The color change results from the formation of conjugated, chromophoric degradation products. To confirm this, you should acquire a UV-Vis spectrum of the degraded solution to observe any new absorption bands.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Based on best practices for related 8-aminoquinoline compounds, stock solutions should be stored under stringent conditions to maximize shelf-life.[2] We recommend preparing aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).[2] Crucially, all solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q3: Is 2-(6-Chloroquinolin-8-yl)ethan-1-amine sensitive to pH?
A: Yes, high sensitivity to pH is expected. The molecule possesses a basic amino group, making its stability highly dependent on the pH of the medium.[1] In strongly acidic or alkaline conditions, hydrolysis can occur. Studies on similar quinoline structures have shown significant degradation in alkaline environments, while acidic conditions can also promote degradation, although sometimes to a lesser extent due to protonation and stabilization of nitrogen atoms in the molecule.[3][4] It is critical to determine the optimal pH range for your specific buffer system.
Q4: Can trace metals in my buffer affect the stability of the compound?
A: Absolutely. The 8-aminoquinoline scaffold is a well-known chelating agent for various metal ions.[1] The presence of contaminant metal ions (e.g., iron, copper) from glassware, spatulas, or buffer components can catalyze oxidative degradation pathways. If you suspect metal-catalyzed degradation, consider using metal-free labware and high-purity reagents or introducing a sacrificial chelator like ethylenediaminetetraacetic acid (EDTA) into your buffer system, provided it does not interfere with your downstream application.
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to resolving common stability-related experimental issues.
Issue: Rapid and Unexpected Loss of Compound Purity in Solution
If you observe a rapid decrease in the concentration of the parent compound via HPLC analysis, it points to an active degradation process. The following workflow will help you identify and address the root cause.
Caption: Troubleshooting workflow for purity loss.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of 2-(6-Chloroquinolin-8-yl)ethan-1-amine, a forced degradation (or stress testing) study is indispensable. This controlled experiment exposes the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20%.[6]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.
-
Stress Conditions Setup: For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Dilute the stock solution in your intended experimental buffer or solvent system. Incubate at 60°C, protected from light.
-
Photostability: Expose the solution in a chemically inert, transparent container to light as specified in the ICH Q1B guideline. Run a dark control in parallel.
-
-
Sampling and Quenching:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
For acid/base samples, immediately neutralize the reaction by adding an equimolar amount of base/acid (e.g., for the 0.1 M HCl sample, add an equal volume of 0.1 M NaOH). This stops the degradation process.
-
-
Analysis:
-
Analyze all samples, including a non-degraded control (t=0), by a suitable stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Use a PDA/DAD detector to monitor for the appearance of new peaks and changes in the main peak.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any new degradation products.[7]
-
Summarizing and Interpreting Results
The data from the forced degradation study can be summarized to provide a clear stability profile.
| Stress Condition | Incubation | % Degradation (at 24h) | No. of Degradants | Observations |
| 0.1 M HCl | 60°C | 15% | 2 | Minor degradation. |
| 0.1 M NaOH | Room Temp | 45% | 4 | Significant degradation, rapid color change. |
| 3% H₂O₂ | Room Temp | 60% | 5+ | Very rapid degradation and color change. |
| Thermal (60°C) | 60°C | 5% | 1 | Compound is relatively stable to heat. |
| Photostability | ICH Q1B | 25% | 3 | Significant light sensitivity confirmed. |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
From these hypothetical results, we can infer that the compound is highly susceptible to oxidation and alkaline hydrolysis, moderately sensitive to light, and relatively stable under thermal and acidic stress. This information is critical for guiding formulation development and defining handling procedures.
Hypothetical Degradation Pathway
Based on the known chemistry of quinolines, oxidation often involves hydroxylation of the electron-rich rings.[8]
Caption: Hypothetical oxidative degradation pathway.
By implementing this structured approach, researchers can effectively anticipate, diagnose, and mitigate the stability challenges of 2-(6-Chloroquinolin-8-yl)ethan-1-amine, ensuring the integrity and reproducibility of their experimental results.
References
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Veeprho. [Link]
-
Gendugov, T. M., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]
-
Wang, J., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 748, 141136. [Link]
-
JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. [Link]
-
ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from ResearchGate. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]
-
Gendugov, T. M., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(2), 114-124. [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from ATSDR. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]
-
MDPI. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from MDPI. [Link]
-
Bhat, K. M., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of chromatographic science, 56(2), 165–175. [Link]
-
Al-Hajj, H. A., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 26(8), 2341. [Link]
-
Haus, J. M., et al. (2021). Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. Environmental Science & Technology Letters, 8(4), 333–339. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(3), 41-54. [Link]
-
Wang, F., et al. (2019). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, 85(13), e00392-19. [Link]
-
Liu, F., et al. (2026). Mechanistic insights into the efficient degradation and detoxification of chloramphenicol by Clostridium pasteurianum DSM 525. Journal of Hazardous Materials, 141215. [Link]
-
Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1234. [Link]
-
ResearchGate. (2026, February 14). Comprehensive forced degradation study revealing diverse chemical and physical degradation pathways of AAV8. Retrieved from ResearchGate. [Link]
-
Kumar, S., et al. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(3), M618. [Link]
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Validation & Comparative
Elemental analysis standards for 2-(6-Chloroquinolin-8-yl)ethan-1-amine
An In-Depth Technical Guide to Elemental Analysis Standards for 2-(6-Chloroquinolin-8-yl)ethan-1-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of elemental analysis standards and methodologies for the characterization of 2-(6-Chloroquinolin-8-yl)ethan-1-amine. We will delve into the theoretical benchmarks, compare the utility of certified versus in-house reference materials, and provide actionable experimental protocols to ensure data integrity and analytical accuracy.
The Imperative of Elemental Analysis in Novel Compound Validation
In the rigorous landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. For a novel heterocyclic amine like 2-(6-Chloroquinolin-8-yl)ethan-1-amine, elemental analysis serves as a fundamental validation of its empirical formula. This quantitative technique provides the ultimate verdict on sample purity, directly supporting data from spectroscopic methods like NMR and mass spectrometry. An accurate elemental composition is critical for establishing a new chemical entity's identity, ensuring stoichiometric calculations for subsequent reactions are correct, and forming an essential part of regulatory submissions. Deviations from theoretical values can indicate the presence of solvents, salts, or other impurities, providing crucial insights into the efficacy of the purification process.
Theoretical Elemental Composition: The Gold Standard Benchmark
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the absolute reference against which all experimental data will be judged.
Molecular Formula: C₁₁H₁₂ClN₂
Molar Mass: 207.68 g/mol
Based on this, the theoretical mass percentages of each element are calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 11 | 132.121 | 63.62% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.82% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.49% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.07% |
| Table 1: Theoretical elemental composition of 2-(6-Chloroquinolin-8-yl)ethan-1-amine. |
Most academic journals and regulatory bodies require experimental results to be within ±0.4% of these theoretical values to be considered acceptable proof of composition and purity[1].
Selecting a Standard: Certified Reference Materials vs. In-House Standards
The accuracy of any elemental analysis is fundamentally tied to the quality of the standard used for instrument calibration and method validation. The choice between using a Certified Reference Material (CRM) and a well-characterized in-house standard is a critical decision driven by application, cost, and regulatory requirements.
| Feature | Certified Reference Material (CRM) | In-House Reference Material |
| Traceability & Certification | Produced by accredited bodies (e.g., NIST, NRC) under ISO 17034.[2][3] Accompanied by a certificate stating property values and uncertainty, ensuring traceability to SI units.[4][5] | Developed internally within a laboratory. Lacks formal certification and direct traceability to international standards.[6] |
| Primary Use | Method validation, instrument calibration, establishing traceability, and serving as an unbiased arbitrator for accuracy.[4] | Routine quality control, monitoring instrument performance over time ("repeatability"), and analyzing matrix-matched samples.[6] |
| Pros | Highest level of accuracy and confidence. Universally accepted by regulatory agencies. Eliminates the need for extensive in-house validation of the standard itself. | Cost-effective for high-throughput analysis. Can be tailored to the specific matrix of the samples being analyzed.[6] |
| Cons | Higher cost. May not be available for all specific compounds or matrices. | Requires rigorous in-house validation to establish its properties, homogeneity, and stability.[7][8][9] The validity of results is confined to the laboratory that developed it. |
| Best For | Validating a new in-house method, qualifying new instrumentation, analyzing final drug substances for regulatory filing, and resolving disputes. | Daily system suitability checks, long-term performance tracking, and early-stage discovery where absolute traceability is less critical than consistency. |
| Table 2: Comparison of Certified Reference Materials and In-House Standards. |
For the definitive characterization of a new chemical entity like 2-(6-Chloroquinolin-8-yl)ethan-1-amine, initial validation should be performed against a CRM. Once the analytical method is established, a thoroughly characterized batch of the target compound can be designated as a secondary, in-house standard for routine checks.
Analytical Methodologies: A Comparative Overview
Determining the full elemental composition of a halogenated organic compound requires a combination of techniques, as a single instrument typically does not measure all elements of interest.
-
CHN/S Combustion Analysis: This is the gold standard for determining carbon, hydrogen, and nitrogen content. The sample is combusted in a high-oxygen environment, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by thermal conductivity or infrared detectors.[10] This method is precise, reliable, and widely used.
-
Halogen Determination: Chlorine content cannot be determined by standard CHN analyzers. Specialized methods are required:
-
Combustion with Microcoulometric Titration: Similar to CHN analysis, the sample is combusted. The resulting hydrogen chloride (HCl) is passed into a titration cell where it is automatically titrated with silver ions (Ag⁺), allowing for precise quantification of the chlorine.[10]
-
Inductively Coupled Plasma (ICP) Methods: Techniques like ICP-MS or ICP-OES are highly sensitive for elemental detection.[11] The sample must first be digested to an aqueous form. While extremely powerful for trace analysis, it can be overkill for determining the bulk percentage in a pure compound but is a valid confirmatory technique.[12]
-
Experimental Protocol: CHN Analysis via Combustion
This protocol outlines the standard workflow for determining the C, H, and N content of 2-(6-Chloroquinolin-8-yl)ethan-1-amine using a modern elemental analyzer.
Objective: To quantitatively determine the %C, %H, and %N in a purified sample.
Materials:
-
2-(6-Chloroquinolin-8-yl)ethan-1-amine sample (dried under vacuum to remove residual solvents).
-
Certified Reference Material (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%).
-
Microbalance (readable to 0.001 mg).
-
Tin or silver capsules.
-
Elemental Analyzer (e.g., Vario EL Cube).
Procedure:
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and the instrument has reached its operational temperatures (typically ~950-1150°C for combustion).
-
Verify that carrier gas (Helium) and combustion gas (Oxygen) are flowing at the recommended rates.
-
-
Sample Preparation:
-
On a microbalance, accurately weigh 1-2 mg of the dried 2-(6-Chloroquinolin-8-yl)ethan-1-amine into a tin capsule.
-
Record the exact weight.
-
Fold the capsule to ensure no sample can leak out and compress it into a small ball.
-
-
Instrument Calibration:
-
Analyze 3-5 replicates of the Certified Reference Material (e.g., Acetanilide) prepared in the same manner as the sample.
-
Use the known elemental percentages of the CRM to create a calibration curve or response factor for the instrument's detectors. The response should be linear and highly reproducible.
-
-
Blank Analysis:
-
Analyze an empty tin capsule to determine the system blank. This value will be automatically subtracted from subsequent sample measurements.
-
-
Sample Analysis:
-
Analyze at least three replicates of the prepared 2-(6-Chloroquinolin-8-yl)ethan-1-amine sample.
-
-
Data Evaluation:
-
Calculate the average experimental %C, %H, and %N from the sample replicates.
-
Compare the average experimental values to the theoretical values calculated in Section 2.
-
Calculate the deviation: Deviation = Experimental % - Theoretical %.
-
The deviation for each element should ideally be within the ±0.4% acceptance criterion.
-
Workflow and Data Interpretation
The entire process, from sample handling to final decision-making, can be visualized as a structured workflow.
Caption: Elemental Analysis Workflow from Preparation to Purity Assessment.
Troubleshooting Deviations:
-
All values are systematically low: May indicate the presence of an inorganic impurity (e.g., catalyst residue, silica gel) or residual high-boiling point solvent that does not combust cleanly.
-
High hydrogen value: Often points to the presence of residual water or organic solvent. Ensure the sample is rigorously dried.
-
Poor precision between replicates: Suggests sample inhomogeneity. Ensure the sample is a fine, uniform powder before weighing.
-
Incorrect N or C values: Could indicate incomplete combustion. For stable heterocyclic compounds like quinolines, ensuring the combustion temperature is sufficiently high is crucial. The presence of chlorine can sometimes interfere with standard CHN detectors; consulting the instrument manufacturer for best practices with halogenated samples is advised.
Conclusion and Recommendations
The elemental analysis of 2-(6-Chloroquinolin-8-yl)ethan-1-amine is a critical step in its structural validation and purity assessment. The process must be anchored to the theoretical composition of C: 63.62%, H: 5.82%, N: 13.49%, and Cl: 17.07% .
For researchers in a drug development setting, the following tiered approach is recommended:
-
Initial Validation: Always use a Certified Reference Material to calibrate instrumentation and validate the analytical method for both CHN and Chlorine determination.
-
Routine Analysis: Once a batch of 2-(6-Chloroquinolin-8-yl)ethan-1-amine has been unequivocally characterized against CRMs and by other orthogonal techniques (NMR, MS, HPLC), it can be established as a well-defined in-house reference material for routine quality control.
-
Data Scrutiny: All experimental data must be critically evaluated against the theoretical values, adhering to the widely accepted ±0.4% deviation limit. Any results outside this window necessitate a thorough investigation into sample purity or the analytical procedure itself.
By combining robust analytical techniques with high-quality reference standards, scientists can ensure the integrity of their results and build a solid foundation for further research and development.
References
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Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18, 1443-1451. [Link]
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ASTM E2857-22, Standard Guide for Validating Analytical Methods, ASTM International, West Conshohocken, PA, 2022. [Link]
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Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonised guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]
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U.S. Food & Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Reference Materials. [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
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Delgado, L., et al. (2014). Working towards accreditation by the International Standards Organization 15189 Standard: how to validate an in-house developed method. Clinical Chemistry and Laboratory Medicine, 52(9), 1255-1263. [Link]
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Zhou, J-F., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 484-494. [Link]
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University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
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National Association of Testing Authorities, Australia. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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de Kock, C., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(9), e202204781. [Link]
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ESSLAB. (n.d.). Organic Certified Reference Materials. [Link]
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Wise, S. A., & Benner, B. A., Jr. (2025). Standard reference materials for the determination of trace organic constituents in environmental samples. In Sample Handling and Trace Analysis of Pollutants (pp. 417-456). Elsevier. [Link]
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Casas, J. S., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education, 3(5), 119-122. [Link]
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Kuveke, R. E. H., et al. (2021). An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
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A Comparative Guide to the Cytotoxicity of 6-Chloroquinoline Derivatives in Cancer Research
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The introduction of a chlorine atom at the 6-position of the quinoline ring has been a strategic approach in the development of novel therapeutic agents, particularly in the realm of oncology.[1] These 6-chloroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them a subject of intense research for new anticancer drugs.[2][3]
This guide provides a comparative analysis of the cytotoxic profiles of various 6-chloroquinoline derivatives, supported by experimental data from peer-reviewed studies. We will delve into the methodologies used to assess their cytotoxicity, explore their mechanisms of action, and present a structured comparison of their efficacy against different cancer cell lines.
Experimental Methodologies for Assessing Cytotoxicity
To evaluate the cytotoxic potential of 6-chloroquinoline derivatives, a panel of robust and validated in vitro assays are employed. The choice of assay depends on the specific question being addressed, from general cell viability to the intricate mechanisms of cell death.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing an indication of the metabolic activity of a cell population.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[5]
Experimental Protocol: MTT Assay [6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 6-chloroquinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is another widely used method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] A breach in plasma membrane integrity, a hallmark of necrosis, leads to the leakage of this cytosolic enzyme.[7]
Experimental Protocol: LDH Assay [6]
-
Cell Seeding and Treatment: Seed and treat cells with the 6-chloroquinoline derivatives in a 96-well plate as described for the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at a specific wavelength (usually around 490 nm).
-
Data Analysis: The amount of formazan produced is proportional to the amount of LDH released, which in turn reflects the degree of cell lysis. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Comparative Cytotoxicity of 6-Chloroquinoline Derivatives
The cytotoxic activity of 6-chloroquinoline derivatives is often evaluated against a panel of human cancer cell lines. The IC50 value is a key metric for comparing the potency of different compounds. The following table summarizes the cytotoxic activity of various 6-chloroquinoline derivatives from the literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified (82.9% growth reduction) | [2] |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical) | Not specified (35.1% apoptosis) | [2] |
| 6-chloro-quinazolin derivatives (5a and 5f) | MGC-803 (Gastric) | Not specified (31.7% and 21.9% apoptosis at 10 µM) | [3] |
| Novel Chloroquinoline-Benzenesulfonamide Hybrid (Compound 17) | MDA-MB-231 (Breast) | 26.54 µg/mL | [8] |
| Novel Chloroquinoline-Benzenesulfonamide Hybrid (Compound 17) | HeLa (Cervical) | 30.92 µg/mL | [8] |
| Novel Chloroquinoline-Benzenesulfonamide Hybrid (Compound 2) | Lovo (Colon) | 28.82 µg/mL | [8] |
| Novel Chloroquinoline-Benzenesulfonamide Hybrid (Compound 2) | A549 (Lung) | 44.34 µg/mL | [8] |
| 2,4-dichloro-6-methylquinoline | KB (Oral Carcinoma) | Cytotoxic and apoptotic activity observed | [9] |
Mechanisms of Cytotoxic Action
The cytotoxic effects of 6-chloroquinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[3] This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Some derivatives have also been shown to intercalate with DNA, potentially disrupting DNA replication and transcription.[2]
A proposed mechanism of action for some quinoline derivatives involves the induction of apoptosis through the activation of key signaling pathways. The generation of reactive oxygen species (ROS) can also contribute to DNA damage and trigger apoptotic pathways.[10]
Caption: A simplified signaling pathway for 6-chloroquinoline-induced apoptosis.
Conclusion and Future Perspectives
6-Chloroquinoline derivatives represent a promising class of compounds with significant potential for the development of new anticancer agents. Their diverse chemical structures allow for extensive modification to optimize their cytotoxic activity and selectivity for cancer cells. The comparative data presented in this guide highlight the varying potencies of different derivatives against a range of cancer cell lines.
Future research should focus on elucidating the precise molecular targets and signaling pathways of the most potent 6-chloroquinoline derivatives. A deeper understanding of their mechanism of action will be crucial for their rational design and clinical translation. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in preclinical models of cancer. The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective cancer therapeutics.
References
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- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
- Hafez, H. N., et al. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central.
- Benchchem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
- Benchchem. (n.d.). A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential.
- Lee, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed.
- Espíndola, M. R., et al. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
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- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- Wang, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.
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- Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Arshad, M., et al. (2008). Synthesis, Crystal Structure, Cytotoxic and Apoptotic Activity of 2,4-Dichloro-6-methylquinoline on Human Oral Carcinoma Cell Line. Semantic Scholar.
- Ramírez, H., et al. (2021). Effects of 7-chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate.
- ResearchGate. (n.d.). New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity.
- Al-Ostoot, F. H., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
- Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
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A Comparative Guide to Validating the Synthesis of 2-(6-Chloroquinolin-8-yl)ethan-1-amine via Melting Point Determination
In the landscape of drug discovery and development, the meticulous verification of synthesized chemical entities is not merely a procedural step but the bedrock of reliable and reproducible research. For intermediates like 2-(6-chloroquinolin-8-yl)ethan-1-amine, a scaffold with potential applications in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent synthetic transformations and biological assays.[1] This guide provides an in-depth comparison of melting point determination against other analytical techniques for validating the synthesis of this target compound, grounded in established scientific principles and practical, field-proven insights.
The Principle: Why Melting Point is a Sentinel of Purity
The melting point of a pure crystalline solid is a distinct physical constant. However, the introduction of impurities disrupts the uniform crystal lattice structure.[2][3] This disruption weakens the intermolecular forces, requiring less energy—and thus a lower temperature—to transition the substance from a solid to a liquid phase. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.[4][5]
Crucially, impurities not only lower the melting point but also broaden the melting range.[2] A pure compound typically melts over a sharp, narrow range of 0.5-1.0 °C, whereas an impure sample will melt over a wider and lower temperature range.[3] Therefore, observing a sharp melting range at the expected temperature provides a strong, albeit preliminary, indication of high purity.
Synthesis and Potential Impurities of 2-(6-Chloroquinolin-8-yl)ethan-1-amine
Regardless of the specific route, a profile of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual precursors from the final synthetic step.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., recrystallization) steps.
-
Degradation Products: Impurities formed if the compound is unstable under the reaction or workup conditions.
These impurities will invariably influence the melting point, making its determination a critical first-pass analysis.
Experimental Protocol: Melting Point Determination (USP <741> Class I)
This protocol is designed as a self-validating system, incorporating instrument calibration and precise procedural controls to ensure trustworthy and reproducible results, in alignment with standards such as the United States Pharmacopeia (USP) General Chapter <741>.[6][7][8]
Objective: To accurately determine the melting range of synthesized 2-(6-chloroquinolin-8-yl)ethan-1-amine to assess its purity.
Materials:
-
Synthesized 2-(6-chloroquinolin-8-yl)ethan-1-amine, dried.
-
Melting point apparatus (digital or manual).
-
Melting point capillary tubes (0.8–1.2 mm internal diameter).[9]
-
Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine).
-
Spatula and watch glass.
-
Mortar and pestle.
Part 1: Instrument Calibration and Verification
Causality: The accuracy of the thermometer within the apparatus is the most critical variable. Calibration ensures that the temperature readings are traceable to primary standards, making the experimental data reliable.
-
Selection of Standards: Choose at least two USP-traceable reference standards that bracket the expected melting point of the sample.
-
Calibration Check: Determine the melting point of each reference standard using the same procedure outlined below for the test sample.
-
Verification: The observed melting point for each standard must fall within the certified range provided with the standard. If not, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions before proceeding.[6]
Part 2: Sample Preparation
Causality: Proper sample preparation ensures uniform heat transfer throughout the sample, which is essential for observing a sharp, well-defined melting transition. Inconsistent packing can lead to a broad, inaccurate melting range.
-
Drying: Ensure the sample is completely dry and free of residual solvent by drying it under vacuum. Solvents are a common impurity that will significantly depress the melting point.
-
Pulverization: Place a small amount of the dried sample on a clean watch glass. Gently pulverize it into a fine, uniform powder using a clean spatula or mortar and pestle. This eliminates air pockets and ensures dense packing.
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and gently tap its sealed end on a hard surface to pack the powder into a dense column at the bottom.[10]
-
Filling Height: The final packed column height should be 2.5–3.5 mm.[9] An incorrect sample height can affect the heat transfer dynamics and lead to erroneous results.
Part 3: Measurement
Causality: The heating rate is critical. A rapid heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an observed melting point that is higher than the true value. A slow, controlled ramp near the melting point is essential for accuracy.[7][10]
-
Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point of 2-(6-chloroquinolin-8-yl)ethan-1-amine.
-
Controlled Ramp Rate: Once the set temperature is reached, adjust the heating rate to a slow, steady ramp of 1-2°C per minute.[9]
-
Observation & Recording:
-
T1 (Onset of Melting): Record the temperature at which the first drop of liquid becomes visible. For visual determination, this is often seen as the point where the column collapses against the capillary wall.[6]
-
T2 (Clear Point): Record the temperature at which the last solid particle melts, and the sample is completely transformed into a transparent liquid.
-
-
Reporting: The melting range is reported as T1 – T2.
-
Replicates: Perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility.
Sources
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- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Chloroquinolin-8-yl)ethan-1-amine
Topic: Personal protective equipment for handling 2-(6-Chloroquinolin-8-yl)ethan-1-amine Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Black Box" Challenge
In drug discovery, researchers frequently handle intermediate scaffolds like 2-(6-Chloroquinolin-8-yl)ethan-1-amine where specific toxicological data (SDS) is sparse or generic. This compound combines a bioactive quinoline core with a reactive primary amine tail.
This guide moves beyond generic compliance. It applies the Precautionary Principle , synthesizing known hazards of the pharmacophore to create a self-validating safety protocol. Your goal is not just personal protection, but the prevention of cross-contamination that could compromise assay data.
Composite Hazard Profiling (The "Why")
Since a specific SDS may be unavailable, we derive the risk profile from the structural moieties.
| Structural Moiety | Associated Hazard | Physiological Mechanism |
| Primary Amine (-NH₂) | Corrosive / Irritant | High pKa leads to saponification of skin lipids and immediate mucous membrane irritation. |
| Quinoline Core | Systemic Toxicity | Planar structure allows DNA intercalation (potential mutagenicity). High lipophilicity facilitates dermal absorption. |
| Chloro- Substituent | Enhanced Bioavailability | Increases lipid solubility, accelerating transport across the stratum corneum. |
Aggregated Risk Classification:
-
Acute Toxicity: Category 3 (Oral/Dermal) - Inferred
-
Skin/Eye Corrosion: Category 1B or 2 (Irreversible damage potential)
-
Target Organ Toxicity: Respiratory tract irritation (Amine vapors)
PPE Selection Matrix
Standard nitrile gloves are insufficient for all contexts. The selection depends on the physical state and the solvent used.
A. Barrier Protection (Gloves)
| Experimental State | Recommended Glove System | Rationale |
| Dry Solid (Weighing) | Double Nitrile (Min 5 mil outer) | Provides excellent contrast for white powder spills; sufficient for incidental solid contact. |
| Solution (Methanol/Water) | Double Nitrile | Nitrile performs well against polar protic solvents. |
| Solution (DCM/Chloroform) | Silver Shield (Laminate) + Nitrile Outer | Halogenated solvents permeate nitrile in <2 mins, carrying the toxic amine through to the skin. |
B. Respiratory & Ocular Protection[1][2][3][4]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Ocular): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the corrosive nature of amine vapors.
-
Secondary Barrier (Respiratory): If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor cartridges .
Operational Workflow: Donning & Handling
This protocol prevents the most common failure mode: secondary contamination (touching your face/phone with contaminated gloves).
Step 1: Pre-Operational Engineering Check
-
Verify Fume Hood Flow: Magnehelic gauge should read within calibrated zone.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Quinoline amines are often "sticky" powders that fly easily.
Step 2: The "Clean-Dirty" Zoning
Designate the Fume Hood as the "Dirty Zone" and the immediate bench edge as the "Buffer Zone."
Step 3: Donning Sequence (The "2-Ply" Method)
-
Don Inner Gloves (Bright color, e.g., Orange Nitrile).
-
Don Tyvek Lab Coat (taped cuffs preferred for high quantities).
-
Don Outer Gloves (Standard Blue/Purple Nitrile) over the lab coat cuff.
-
Self-Validation: If you see the orange inner glove, your outer barrier is compromised.
-
Step 4: Handling & Weighing
-
Never remove the stock container from the hood.
-
Use a disposable anti-static weighing boat.
-
After weighing, wipe the exterior of the secondary container with a methanol-dampened wipe before removing it from the hood.
Visualization: Risk Assessment & Decision Logic
Caption: Logic flow for selecting PPE based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.
Emergency Response & Decontamination
Exposure Scenario: Skin Contact
-
Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.
-
Flush: Rinse with tepid water for 15 minutes minimum .
-
Contraindication: Do NOT use vinegar or acidic neutralizers. The heat of neutralization can cause thermal burns on top of chemical injury.
Spill Management (Solid)
-
Isolate: Close the hood sash immediately.
-
PPE Upgrade: Don a second pair of outer gloves.
-
Clean: Cover powder with a wet wipe (methanol/water) to prevent dust aerosolization, then scoop up.
-
Verify: Check area with a UV lamp (365 nm). Many quinoline derivatives fluoresce, making invisible residues visible.
Disposal Protocol
Proper segregation prevents dangerous reactions in the waste stream.
-
Solid Waste: Dispose of weighing boats and contaminated gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").
-
Liquid Waste:
-
Basic Organic Stream: Segregate into the "Basic/Alkaline" organic waste container.
-
Avoid Acid Mix: Do not mix with acidic waste streams (e.g., TFA digests) to prevent exothermic heat generation and pressure buildup.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Quinoline Toxicity Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
